molecular formula C7H14O<br>(CH3CH2CH2)2CO<br>C7H14O B092745 4-Heptanone CAS No. 123-19-3

4-Heptanone

Cat. No.: B092745
CAS No.: 123-19-3
M. Wt: 114.19 g/mol
InChI Key: HCFAJYNVAYBARA-UHFFFAOYSA-N
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Description

It is a colorless liquid with a characteristic odor and is commonly referred to as dipropyl ketone or butyrone . This compound is part of the ketone family and is used in various industrial applications due to its solvent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptanone can be synthesized through several methods. One common method involves the ketonization of iron(II) butyrate . Another method includes the alcohol-formaldehyde condensation reaction followed by dehydrogenation. In this process, acetone and butyraldehyde are mixed in a 1:1 molar ratio with an acid catalyst at 60-80°C for 6-8 hours. The product is then subjected to dehydrogenation at 200-250°C under a hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound often involves the pyrolysis of butyric acid over a wood coal at 425°C, followed by further processing over cerium oxide at 500°C or thorium oxide . This method ensures a high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Heptanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to secondary alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones and alcohols.

Scientific Research Applications

Biochemical Research

4-Heptanone has been identified as a significant metabolite of the plasticizer di(2-ethylhexyl) phthalate (DEHP), which is commonly used in medical devices. In a study involving haemodialysis patients, it was found that this compound concentrations were significantly elevated in plasma compared to controls, indicating its role as a biomarker for DEHP exposure. The study concluded that while this compound is not directly associated with diabetes, it should be included in toxicity studies related to DEHP due to its prevalence in human metabolism .

Table 1: Concentrations of this compound in Different Samples

Sample TypeConcentration (µg/L)
Plasma (Haemodialysis Patients)95.9 ± 9.6
Plasma (Controls)10.4 ± 0.5
Urine (Diabetic Patients)131.2 ± 11.6
Urine (Controls)128.6 ± 11.4

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard compound in gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of various biological samples, including urine and breath samples. Its volatile nature makes it suitable for non-invasive biomarker studies, particularly in assessing kidney function and other metabolic disorders .

Case Study: Non-Invasive Biomarker for Kidney Function
A study investigated low molecular weight molecules accumulated in the bloodstream and exhaled breath of uremic patients. It was reported that this compound could serve as a potential non-invasive biomarker for kidney dysfunction, highlighting its relevance in clinical diagnostics .

Environmental Applications

Research has also indicated that this compound can be used as an indicator of environmental contamination due to its presence in various waste products and its formation from the degradation of plasticizers like DEHP. This property makes it valuable for environmental monitoring and assessment of pollution levels, particularly in urban areas where plastic waste is prevalent .

Flavor and Fragrance Industry

In the flavor and fragrance industry, this compound is noted for its sweet, cheese-like aroma. It is used as a flavoring agent and fragrance component in food products and perfumes. Its sensory properties make it a subject of interest in studies exploring volatile compounds in food processing and preservation .

Toxicological Studies

Toxicological assessments have linked this compound with several health effects, including potential associations with kidney disease and metabolic disorders such as autism spectrum disorders . As research continues to evolve, understanding the toxicokinetics and potential health impacts of this compound remains critical.

Mechanism of Action

The mechanism of action of 4-heptanone involves its interaction with various molecular targets and pathways. For instance, in nematodes like Caenorhabditis elegans, this compound triggers the nuclear translocation of stress-response transcription factors such as DAF-16 and SKN-1, indicating oxidative stress . This mechanism is distinct from other nematicides, offering potential new solutions for nematode management.

Comparison with Similar Compounds

4-Heptanone can be compared with other ketones such as:

Uniqueness: this compound’s unique properties, such as its specific odor and solvent capabilities, make it valuable in various applications, distinguishing it from its isomers and other ketones.

Biological Activity

4-Heptanone, a ketone with the chemical formula C₇H₁₄O, is recognized for its diverse biological activities and implications in human health. It is primarily known as a metabolite of di(2-ethylhexyl) phthalate (DEHP), a common plasticizer. This article synthesizes various research findings on the biological activity of this compound, including its effects on human health, potential toxicity, and metabolic pathways.

  • Molecular Formula : C₇H₁₄O
  • Molecular Weight : 114.19 g/mol
  • Structure : this compound is characterized by a ketone functional group located at the fourth carbon of the heptane chain.

Biological Activity and Metabolism

This compound has been studied extensively due to its role as a metabolite of DEHP. Research indicates that while DEHP itself poses certain risks, its metabolites, including this compound, may exhibit more significant biological activity.

Metabolic Pathways

This compound is produced via the metabolism of DEHP in humans and animals. Studies show that exposure to DEHP leads to increased levels of this compound in urine and plasma, particularly in populations with high exposure, such as patients undergoing hemodialysis .

Toxicity and Health Implications

The toxicity profile of this compound suggests low oral toxicity with an LD50 value of approximately 3730 mg/kg in rats. However, inhalation or dermal exposure can cause irritation and respiratory issues. Notably, research indicates that this compound does not correlate with diabetes mellitus despite previous assumptions .

Study on Hemodialysis Patients

A significant study analyzed plasma and urine samples from hemodialysis patients to assess the levels of this compound compared to controls. Results indicated that:

  • Plasma levels of this compound were significantly higher in hemodialysis patients (95.9 µg/L) compared to healthy controls (10.4 µg/L).
  • Urine concentrations did not differ significantly between diabetic patients and controls, suggesting that this compound is not directly linked to diabetes but rather to DEHP exposure .

Inhalation Studies

Inhalation studies have shown that exposure to high concentrations of this compound can lead to narcosis and respiratory irritation. The compound's irritant properties necessitate caution in occupational settings where it may be present.

Research Findings

Study FocusFindings
Metabolism This compound is a major metabolite of DEHP; elevated levels found in hemodialysis patients .
Toxicity Low oral toxicity (LD50 ~3730 mg/kg); respiratory irritant upon inhalation.
Health Impact No association with diabetes; significant presence in populations exposed to DEHP .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 4-heptanone, and how are they validated?

  • Methodological Answer : this compound is commonly synthesized via catalytic oxidation of secondary alcohols or ketonization of carboxylic acids. For instance, a biomass-derived approach using tin-doped ceria (Sn-ceria) catalysts converts aqueous ABE fermentation mixtures to this compound with 70% carbon efficiency and 86% selectivity . Validation involves gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Researchers should compare yields against established protocols and include control reactions to verify catalytic efficiency.

  • Analytical Techniques Table :

TechniquePurposeKey Parameters
GC-MSPurity and quantificationRetention time, mass spectra
NMR (¹H/¹³C)Structural elucidationChemical shifts, coupling
FT-IRFunctional group identificationAbsorption bands

Q. How should researchers design experiments to assess this compound’s bioactivity in model organisms?

  • Methodological Answer : Use standardized bioassays with organisms like Caenorhabditis elegans. For nematocidal activity:

  • Expose synchronized larval stages (L1, L4) to this compound at varying concentrations (e.g., 0.2 mL, 1.43 mmol/L).
  • Include negative controls (solvent-only) and positive controls (commercial nematicides).
  • Monitor viability via bright-field microscopy and statistical analysis (e.g., t-tests for significance) .

Q. What are the best practices for quantifying this compound in environmental or biological samples?

  • Methodological Answer : Employ headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for trace detection. Calibrate using internal standards (e.g., deuterated analogs) to account for matrix effects. For reproducibility, document extraction time, temperature, and column specifications .

Q. How can researchers ensure the purity of synthesized this compound for toxicological studies?

Q. How can synthesis protocols for this compound be optimized to improve selectivity and yield?

  • Methodological Answer : Optimize Sn-ceria catalyst composition (e.g., Sn:Ce molar ratios) and reaction conditions (temperature, pressure). Use response surface methodology (RSM) to model interactions between variables. Validate improvements via kinetic studies and in situ spectroscopy (e.g., DRIFTS) .

Q. How should contradictory data on this compound’s toxicity across studies be reconciled?

  • Methodological Answer : Analyze experimental variables causing discrepancies:

  • Example Contradiction : this compound reduced C. elegans L1 viability by 70% but only 51% in L4 larvae .
  • Resolution : Conduct stage-specific toxicity assays with standardized exposure times and controlled metabolic conditions. Use surrogate compounds (e.g., 2-heptanone) for comparative mechanistic studies .

Q. What experimental approaches elucidate this compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Genetic Knockout Models : Expose C. elegans mutants (e.g., oxidative stress-response genes) to this compound and compare mortality rates.
  • Metabolomics : Profile changes in lipid peroxidation or ATP levels via LC-MS.
  • Molecular Dynamics Simulations : Model interactions with nematode acetylcholinesterase .

Q. How can computational methods predict this compound’s reactivity in novel applications?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrophilicity indices and reaction pathways. Validate predictions with experimental kinetic data. Tools like Gaussian or ORCA are recommended .

Q. What methodologies identify this compound’s degradation products in environmental systems?

  • Methodological Answer : Conduct photolysis or biodegradation assays under simulated environmental conditions. Analyze products via high-resolution LC-MS/MS and compare with databases (e.g., NIST Chemistry WebBook) .

Q. How do researchers investigate synergistic effects between this compound and other volatiles?

  • Methodological Answer :
    Design factorial experiments testing binary/ternary mixtures. Use isobolographic analysis to distinguish additive vs. synergistic effects. For example, combine this compound with 3-methyl-1-butanol and assess C. elegans mortality .

Properties

IUPAC Name

heptan-4-one
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InChI

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3-6H2,1-2H3
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InChI Key

HCFAJYNVAYBARA-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)CCC
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Molecular Formula

C7H14O, Array
Record name DIPROPYL KETONE
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DSSTOX Substance ID

DTXSID6047650
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Molecular Weight

114.19 g/mol
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Physical Description

Dipropyl ketone appears as a colorless liquid with a pleasant odor. Insoluble in water and less dense than water. Flash point 120 °F. Toxic by inhalation. A skin irritant. Used to make flavorings and as a solvent., Liquid, Colorless liquid with a pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a pungent, powerful, ethereal, fruity odour, Colorless liquid with a pleasant odor.
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Boiling Point

291 °F at 760 mmHg (NIOSH, 2023), 144 °C, 144.00 to 145.00 °C. @ 760.00 mm Hg, 144-146 °C, 291 °F
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Flash Point

120 °F (NIOSH, 2023), 120 °F, 48.89 °C (closed cup), 49 °C
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Solubility

Insoluble (NIOSH, 2023), Miscible with ethanol, ethyl ether; very soluble in ligroin, Soluble in carbon tetrachloride, In water, 3.19X10+3 mg/L at 25 °C, 3.2 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, insoluble in water; soluble in alcohol and ether, Insoluble
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Density

0.82 (NIOSH, 2023) - Less dense than water; will float, 0.8174 g/cu cm at 20 °C, Bulk density: 6.79 lb/gal at 20 °C, Relative density (water = 1): 0.8, 0.814-0.817 (20°), 0.82
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Vapor Density

3.93 (Air = 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

5 mmHg (NIOSH, 2023), 5.2 [mmHg], 5.2 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.7, 5 mmHg
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Color/Form

Stable, colorless liquid

CAS No.

123-19-3
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Melting Point

-27 °F (NIOSH, 2023), -33 °C, -34 °C, -27 °F
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Synthesis routes and methods

Procedure details

U.S. Pat. No. 2,088,018 describes the preparation of secondary alcohols by simple aldol condensation of aldehydes, namely 2-ethylhexaldehyde and butyraldehyde, onto ketones, namely methyl ethyl ketone, methyl amyl ketone, methyl isobutyl ketone, butylideneacetone, dipropyl ketone and methylheptanone, and the subsequent hydrogenation of the condensation products to give the saturated secondary alcohol. The aldol condensation of 2-ethylhexaldehyde onto methyl ethyl ketone and the hydrogenation of the condensation product to give 6-ethyl-3-decanol, and the subsequent sulfation thereof is described, inter alia. The use of the sulfate as surfactant is not mentioned.
[Compound]
Name
secondary alcohols
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
aldehydes
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0 (± 1) mol
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reactant
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Heptanone
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